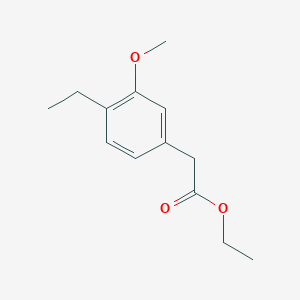![molecular formula C11H16ClNO2 B8558188 (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride](/img/structure/B8558188.png)
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3,4-Dimethoxybicyclo[420]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by its bicyclic structure and the presence of methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at specific positions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bicyclic core or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potential biological activity.
Biology
Biochemical studies: It may be used in studies to understand its interaction with biological molecules.
Medicine
Pharmacological research:
Industry
Material science: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparación Con Compuestos Similares
Similar Compounds
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine sulfate
Uniqueness
The presence of the hydrochloride salt form may influence its solubility, stability, and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2;/h4-5,8H,3,6,12H2,1-2H3;1H/t8-;/m1./s1 |
Clave InChI |
UWGJJMDXKWGAED-DDWIOCJRSA-N |
SMILES isomérico |
COC1=C(C=C2[C@H](CC2=C1)CN)OC.Cl |
SMILES canónico |
COC1=C(C=C2C(CC2=C1)CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(4-Methylphenyl)sulfonyl]ethyl}formamide](/img/structure/B8558116.png)

![2,3-Dihydrothieno[3,2-b]quinolin-9-amine](/img/structure/B8558129.png)
![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)







